(S)-3-(Furan-3-ylmethyl)piperidine
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Overview
Description
(S)-3-(Furan-3-ylmethyl)piperidine is an organic compound that features a piperidine ring substituted with a furan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Furan-3-ylmethyl)piperidine typically involves the reaction of piperidine with a furan-3-ylmethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Furan-3-ylmethyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-3-(Furan-3-ylmethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of biological systems and as a potential ligand for receptor studies.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (S)-3-(Furan-3-ylmethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and piperidine moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Furan-2-ylmethyl)piperidine
- (S)-3-(Thiophen-3-ylmethyl)piperidine
- (S)-3-(Pyridin-3-ylmethyl)piperidine
Uniqueness
(S)-3-(Furan-3-ylmethyl)piperidine is unique due to the presence of the furan-3-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(3S)-3-(furan-3-ylmethyl)piperidine |
InChI |
InChI=1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2/t9-/m0/s1 |
InChI Key |
RYTGNHUXHBAZST-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CC2=COC=C2 |
Canonical SMILES |
C1CC(CNC1)CC2=COC=C2 |
Origin of Product |
United States |
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